1-(3,5-Dinitrobenzoyl)piperazine
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Overview
Description
1-(3,5-Dinitrobenzoyl)piperazine is a chemical compound with the molecular formula C11H12N4O5. It is characterized by the presence of a piperazine ring substituted with a 3,5-dinitrobenzoyl group.
Mechanism of Action
Target of Action
1-(3,5-Dinitrobenzoyl)piperazine is primarily used as an oxidant in reactions where new carbon–carbon bonds are formed by the oxidation of preformed organocuprates . Organocuprates are typically generated from halide-substituted precursors .
Mode of Action
The compound interacts with its targets, the organocuprates, through an oxidation process . This interaction results in the formation of new carbon–carbon bonds . The compound’s mode of action is particularly advantageous in this context as the presence of the tertiary amine group allows for the facile separation of products from excess and oxidant-derived by-products .
Biochemical Pathways
The affected biochemical pathway involves the oxidation of preformed organocuprates . This process has proven useful in a range of synthetic contexts . A wide variety of oxidants have been employed in such processes, including oxygen gas, copper(II) salts, and nitroaromatic compounds such as 1,3-dinitrobenzene .
Pharmacokinetics
The compound is soluble in dichloromethane and thf , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds by the oxidation of preformed organocuprates . This process is beneficial in various synthetic contexts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction involving this compound is typically carried out at 0°C . Additionally, the compound should be stored in a dark container at room temperature, with the container kept tightly closed . Under these conditions, the reagent is bench-stable and storable for years .
Preparation Methods
The synthesis of 1-(3,5-Dinitrobenzoyl)piperazine typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial production methods for piperazine derivatives often involve batch or continuous flow processes. These methods can include the use of microwave reactors to accelerate the reaction and improve yield .
Chemical Reactions Analysis
1-(3,5-Dinitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,5-Dinitrobenzoyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of various chemical products and materials
Comparison with Similar Compounds
1-(3,5-Dinitrobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine: This compound has similar structural features but includes a methoxyphenyl group, which can alter its chemical and biological properties.
1,4-BIS(3,5-DINITROBENZOYL)PIPERAZINE:
The uniqueness of this compound lies in its specific substitution pattern and the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
(3,5-dinitrophenyl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5/c16-11(13-3-1-12-2-4-13)8-5-9(14(17)18)7-10(6-8)15(19)20/h5-7,12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVSOJZLFUZJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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